2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine

Descripción general

Descripción

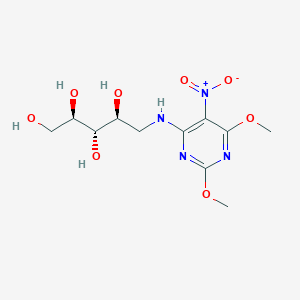

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine is a complex organic compound with significant applications in various scientific fields It is characterized by its pyrimidine ring structure, which is substituted with methoxy, nitro, and ribitylamino groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nitration of 2,4-dimethoxypyrimidine, followed by the introduction of the ribitylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as crystallization or chromatography, are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C11H18N4O8

- Molecular Weight : 334.28 g/mol

- Appearance : Light yellow solid

- Solubility : Soluble in chloroform and methanol

The structure features a pyrimidine ring substituted with methoxy and nitro groups, along with a D-ribitylamino side chain, which is crucial for its biological activity.

Synthesis and Role in Lumazine Production

One of the primary applications of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine is as an intermediate in the synthesis of lumazine, a fluorophore important for various biochemical assays. Lumazine is synthesized through a series of enzymatic reactions involving lumazine synthase, where this compound acts as a substrate. The reaction pathway involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to yield 6,7-dimethyl-8-D-ribityllumazine, which is then converted into riboflavin (vitamin B2) through further enzymatic steps .

Enzymatic Interactions

The compound interacts with several enzymes that are crucial for riboflavin biosynthesis:

- Lumazine Synthase : Catalyzes the formation of lumazine from its precursors.

- Riboflavin Synthase : Converts lumazine into riboflavin, highlighting the compound's role in vitamin B2 biosynthesis.

The enzymatic pathways involving this compound are essential for understanding metabolic processes in microorganisms and plants that synthesize riboflavin .

Potential Therapeutic Applications

Recent studies have indicated that compounds related to this compound may exhibit various pharmacological properties:

- Antimicrobial Activity : The structural features of this compound suggest potential activity against certain pathogens, making it a candidate for further investigation in antimicrobial drug development.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Cosmetic Applications : Due to its stability and solubility properties, it may be explored as an ingredient in cosmetic formulations aimed at skin health .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in The Journal of Organic Chemistry detailed the synthesis pathways leading to lumazine and highlighted the importance of intermediates like this compound in these reactions .

| Study Reference | Findings |

|---|---|

| Talukdar et al., 2012 | Discussed the role of pyrimidine derivatives in lumazine synthesis. |

| Cushman et al., 2004 | Investigated the enzymatic pathways involving riboflavin biosynthesis. |

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ribitylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4-dimethoxy-5-nitropyrimidine: Lacks the ribitylamino group, resulting in different chemical and biological properties.

2,4-dimethoxy-6-(D-ribitylamino)pyrimidine:

5-nitro-6-(D-ribitylamino)pyrimidine: Lacks the methoxy groups, leading to different substitution patterns and reactivity.

Uniqueness

2,4-dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine is unique due to the presence of both methoxy and nitro groups on the pyrimidine ring, along with the ribitylamino group

Actividad Biológica

2,4-Dimethoxy-5-nitro-6-(D-ribitylamino)pyrimidine (CAS No. 669088-28-2) is a pyrimidine derivative notable for its role as a precursor in the biosynthesis of riboflavin (vitamin B2). This compound exhibits significant biological activity related to its involvement in various metabolic pathways, particularly those associated with energy metabolism and antioxidant defense mechanisms. This article explores the compound's biological activity, including its enzymatic interactions, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O₈, and it features a pyrimidine ring substituted with two methoxy groups, a nitro group, and a ribitylamino side chain. The structural characteristics of this compound are crucial for its biological function, particularly in enzyme interactions.

Role in Riboflavin Biosynthesis

This compound is primarily recognized for its role in the biosynthetic pathway of riboflavin. It catalyzes the formation of 6,7-dimethyl-8-ribityllumazine through the action of specific synthases. This reaction is essential as riboflavin is vital for numerous cellular processes, including:

- Energy production through the electron transport chain.

- Antioxidant defense by participating in redox reactions.

Enzymatic Interactions

The compound interacts with various enzymes involved in riboflavin biosynthesis. Notably, it acts as a substrate for 6,7-dimethyl-8-ribityllumazine synthase , which plays a pivotal role in the conversion of ribitylamino derivatives into riboflavin precursors. The enzyme's activity can be influenced by the presence of different substrates, indicating potential avenues for therapeutic intervention.

| Enzyme | Function | Substrate | Role in Pathway |

|---|---|---|---|

| 6,7-Dimethyl-8-ribityllumazine synthase | Catalyzes formation of lumazine | 5-Amino-6-(D-ribitylamino)uracil | Precursor to riboflavin |

Pharmacological Implications

Research indicates that this compound may possess pharmacological properties that could be harnessed for treating metabolic disorders or vitamin deficiencies. Its moderate absorption characteristics and low permeability across the blood-brain barrier suggest limited central nervous system effects but highlight its potential utility in peripheral metabolic pathways.

Study on Antimicrobial Activity

A study conducted on pyrimidine derivatives indicated that compounds similar to this compound exhibited antimicrobial properties against various bacterial strains. The synthesized derivatives showed good to moderate antibacterial activity against Gram-negative bacteria such as E. coli and S. aureus .

Anticancer Evaluation

In vitro testing of related pyrimidine compounds demonstrated promising anticancer activity against K562 cell lines (chronic myelogenous leukemia). The growth inhibitory effects were assessed using SRB assay protocols at varying concentrations . Such findings underscore the potential for further exploration into the anticancer properties of this compound.

Propiedades

IUPAC Name |

(2R,3S,4S)-5-[(2,6-dimethoxy-5-nitropyrimidin-4-yl)amino]pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-22-10-7(15(20)21)9(13-11(14-10)23-2)12-3-5(17)8(19)6(18)4-16/h5-6,8,16-19H,3-4H2,1-2H3,(H,12,13,14)/t5-,6+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDWTHYMTWORIC-BBVRLYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])NCC(C(C(CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])NC[C@@H]([C@@H]([C@@H](CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.